REACTION_CXSMILES
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Cl[C:2]([S:4]Cl)=[O:3].[NH2:6]/[C:7](/[CH3:11])=[CH:8]\[C:9]#[N:10]>O1CCCC1>[C:9]([C:8]1[S:4][C:2](=[O:3])[NH:6][C:7]=1[CH3:11])#[N:10]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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ClC(=O)SCl
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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N\C(=C/C#N)\C
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 3 hours after which the solvent
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Duration
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3 h
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Type
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DISTILLATION
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Details
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was distilled off under reduced pressure
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Type
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TEMPERATURE
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Details
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cooled
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Type
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ADDITION
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Details
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1N sodium hydroxide was added
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Type
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WASH
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Details
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The aqueous solution was washed with ethylacetate
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Type
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EXTRACTION
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Details
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extracted with ethylacetate
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Type
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CUSTOM
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Details
|
The organic extracts were dried
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Type
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CONCENTRATION
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Details
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concentrated to dryness and isopropyl ether
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Type
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ADDITION
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Details
|
was added
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Name
|
|
Type
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product
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Smiles
|
C(#N)C1=C(NC(S1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |